molecular formula C12H19NO4 B1478939 4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid CAS No. 2098049-00-2

4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid

Cat. No.: B1478939
CAS No.: 2098049-00-2
M. Wt: 241.28 g/mol
InChI Key: UFLRPUPHGKRTLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid is a complex organic compound with a unique structure that includes a hexahydrocyclopenta[c]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to produce the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as solvent choice, temperature, and pH are critical for the success of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction of the oxo group can produce a hydroxyl derivative .

Scientific Research Applications

4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Properties

IUPAC Name

4-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c14-8-12-5-1-2-9(12)6-13(7-12)10(15)3-4-11(16)17/h9,14H,1-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLRPUPHGKRTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)CO)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid
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4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid

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